N-(4-Methoxyphenyl)-2-methylalanine N-(4-Methoxyphenyl)-2-methylalanine
Brand Name: Vulcanchem
CAS No.: 103856-06-0
VCID: VC2069733
InChI: InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14)
SMILES: CC(C)(C(=O)O)NC1=CC=C(C=C1)OC
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

N-(4-Methoxyphenyl)-2-methylalanine

CAS No.: 103856-06-0

Cat. No.: VC2069733

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxyphenyl)-2-methylalanine - 103856-06-0

Specification

CAS No. 103856-06-0
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 2-(4-methoxyanilino)-2-methylpropanoic acid
Standard InChI InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14)
Standard InChI Key WCPRVWFUKWZJIK-UHFFFAOYSA-N
SMILES CC(C)(C(=O)O)NC1=CC=C(C=C1)OC
Canonical SMILES CC(C)(C(=O)O)NC1=CC=C(C=C1)OC

Introduction

Structure and Chemical Properties

Structural Characteristics

N-(4-Methoxyphenyl)-2-methylalanine belongs to the family of N-substituted amino acids, specifically containing a 4-methoxyphenyl group attached to the nitrogen atom of 2-methylalanine. The compound features an aromatic ring with a methoxy group in the para position, connected to the nitrogen of the amino acid. This structural arrangement creates a molecule with distinctive spatial and electronic properties.

Physical and Chemical Properties

The physical properties of N-(4-Methoxyphenyl)-2-methylalanine can be inferred from structurally similar compounds. Based on its chemical structure, the compound would exhibit:

  • Moderate water solubility due to the carboxylic acid group

  • Enhanced lipophilicity from the methoxyphenyl moiety

  • Amphoteric behavior characteristic of amino acids

  • Potential for hydrogen bonding through multiple functional groups

The presence of the methoxy substituent in the para position of the phenyl ring likely increases membrane permeability compared to unsubstituted analogs, a property that has been observed in other N-alkylated amino acids used in peptide chemistry .

Spectroscopic Characteristics

Table 1: Expected Spectroscopic Properties of N-(4-Methoxyphenyl)-2-methylalanine

Spectroscopic MethodExpected Characteristic Features
IR SpectroscopyCarboxylic acid O-H stretch (3300-2500 cm⁻¹)
Carbonyl C=O stretch (1700-1725 cm⁻¹)
Aromatic C=C stretches (1600-1400 cm⁻¹)
C-O-C asymmetric stretch (1260-1200 cm⁻¹)
¹H NMRMethoxy protons (3.7-3.8 ppm)
Aromatic protons (6.8-7.2 ppm)
Methyl protons (1.0-1.5 ppm)
Carboxylic acid proton (10-13 ppm)
Mass SpectrometryMolecular ion peak corresponding to molecular weight
Fragment peaks for 4-methoxyphenyl moiety

Synthesis Methods

N-Alkylation Approaches

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine would likely follow established methods for preparing N-substituted amino acids. One potential approach involves the direct N-alkylation of 2-methylalanine with a suitable 4-methoxyphenyl derivative.

Drawing from the literature on N-alkyl amino acid synthesis, the preparation would typically involve several key steps. The amino group of 2-methylalanine could be reacted with a 4-methoxyphenyl halide or similar activated derivative under basic conditions . As discussed in the literature, N-alkylation of amino acids generally requires protection of the carboxylic acid group prior to the alkylation step, followed by deprotection to yield the final product.

Alternative Synthetic Routes

An alternative approach would involve reductive amination, wherein 2-methylalanine reacts with 4-methoxybenzaldehyde in the presence of a reducing agent. This method has been employed for the synthesis of various N-alkylated amino acids and could potentially be adapted for N-(4-Methoxyphenyl)-2-methylalanine synthesis.

Effenberger et al. demonstrated a synthesis route for N-alkyl amino acids using triflates in SN2 displacements, which could be modified for the preparation of our target compound . Additionally, strategies involving the use of silver oxide and methyl iodide, as described in the literature for other N-alkylated amino acids, might be applicable with appropriate modifications for the 4-methoxyphenyl group incorporation .

Chemical Reactivity

General Reactivity Patterns

N-(4-Methoxyphenyl)-2-methylalanine exhibits reactivity patterns characteristic of both amino acids and aromatic ethers. The compound contains multiple reactive sites:

  • The carboxylic acid group can participate in esterification, amidation, and reduction reactions

  • The nitrogen atom, being secondary due to the attached 4-methoxyphenyl group, has reduced nucleophilicity compared to primary amines

  • The methoxy group on the aromatic ring can undergo O-demethylation under specific conditions

  • The aromatic ring can participate in typical electrophilic aromatic substitution reactions, directed by the methoxy substituent

Comparison with Related Compounds

The chemical behavior of N-(4-Methoxyphenyl)-2-methylalanine can be compared to related structures like 1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol, which shares the 4-methoxyphenyl group but differs in its functional group arrangement . While both compounds contain a para-methoxyphenyl moiety, the amino acid functionality in N-(4-Methoxyphenyl)-2-methylalanine significantly alters its acid-base properties and reactivity toward peptide formation.

Biological Properties and Applications

Peptide Chemistry Applications

N-Alkylated amino acids, including those with aromatic substituents like 4-methoxyphenyl, have significant applications in peptide chemistry and drug development:

  • They can induce conformational constraints in peptides

  • They often increase peptide lipophilicity, enhancing membrane permeability

  • They can prevent hydrogen bonding, affecting the secondary structure of peptides

  • They provide resistance to proteolytic degradation

As described in the literature, "N-Methylation increases lipophilicity, which has the effect of increasing solubility in nonaqueous solvents and improving membrane permeability. On balance this makes peptides more bioavailable and makes them better therapeutic candidates." These principles likely extend to N-(4-Methoxyphenyl)-2-methylalanine, potentially making it valuable in medicinal chemistry applications.

Analytical Methods for Identification and Quantification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the method of choice for analyzing N-(4-Methoxyphenyl)-2-methylalanine, especially when coupled with mass spectrometry (LC-MS). Reversed-phase HPLC with UV detection at wavelengths specific to the aromatic system (approximately 254-280 nm) would provide effective separation and quantification.

Spectroscopic Identification

The compound could be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:

    • Aromatic protons of the 4-methoxyphenyl group

    • Methoxy protons

    • Methyl groups of the 2-methylalanine portion

    • Carbon signals corresponding to carbonyl, aromatic, and aliphatic carbons

  • Infrared (IR) spectroscopy would show distinctive bands for:

    • Carboxylic acid carbonyl stretching

    • N-H stretching (if present)

    • C-O-C stretching of the methoxy group

    • Aromatic C=C stretching

Structure-Activity Relationships

Effect of N-Substitution on Amino Acid Properties

CompoundStructural FeaturesAnticipated PropertiesPotential Applications
N-(4-Methoxyphenyl)-2-methylalanine4-Methoxyphenyl at N, gem-dimethyl at CαEnhanced lipophilicity, Conformational rigidityPeptide modifications, GABA transporter studies
N-Methyl amino acidsMethyl at N, various side chainsIncreased lipophilicity, Loss of H-bondingPeptide therapeutics, Improved bioavailability
N-Benzyl amino acidsBenzyl at N, various side chainsHigh lipophilicity, Steric bulkEnzyme inhibitors, Peptidomimetics

The 4-methoxyphenyl substituent in our compound likely confers properties intermediate between those of N-methyl and N-benzyl derivatives, with the added electron-donating effect of the methoxy group potentially influencing biological activity and chemical reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator